N-(Chloroacetyl)allylamine

Übersicht

Beschreibung

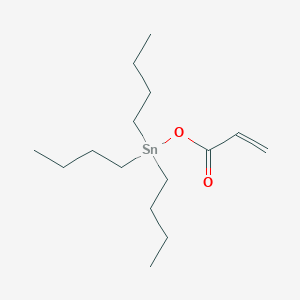

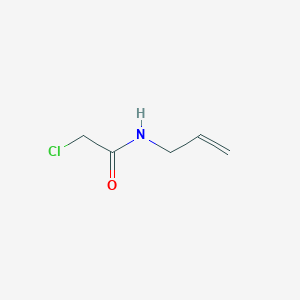

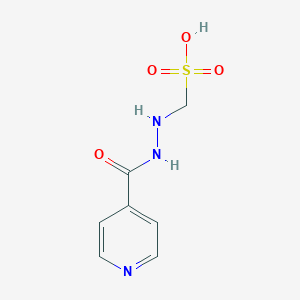

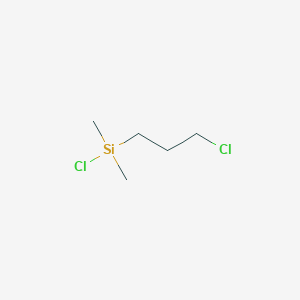

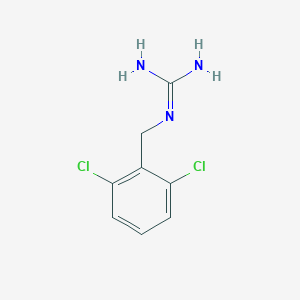

N-(Chloroacetyl)allylamine is a chemical compound that can be synthesized and utilized in various organic reactions to produce a range of different molecules. It is characterized by the presence of an allylamine group, which is a functional group containing an amine attached to an allyl group, and a chloroacetyl moiety, which is an acyl chloride derived from chloroacetic acid.

Synthesis Analysis

The synthesis of compounds related to N-(Chloroacetyl)allylamine can be achieved through various methods. For instance, N-allylamides can be cyclized to form oxazolines and oxazines using a PhI(OAc)2/hydrogen fluoride-pyridine system, as demonstrated in the synthesis of oxazolines and oxazines from N-allylamides . Additionally, N-allyl-N-aryl amino-1,3-diaza-1,3-butadienes can be prepared by treating N-arylamino-1,3-diaza-1,3-butadienes with allyl bromide, which can further undergo cycloaddition reactions to yield pyrimidinone derivatives . Moreover, poly(allylamine) can be carboxymethylated with chloroacetic acid to produce polymeric chelating agents .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(Chloroacetyl)allylamine can be complex. For example, the structure of N-trichloroacetyldimesylamine, which shares some structural features with N-(Chloroacetyl)allylamine, involves non-planar coordination at the nitrogen atoms and long C-N and N-S bonds .

Chemical Reactions Analysis

N-(Chloroacetyl)allylamine and its derivatives can participate in a variety of chemical reactions. The [4+2] cycloaddition reactions of N-allyl-N-aryl amino-1,3-diaza-1,3-butadienes with different ketenes can lead to the formation of pyrimidinone derivatives and subsequent rearrangements . In another example, N,N,O-trisubstituted hydroxylamines can be synthesized by stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines, with allyltributylstannane being one of the carbon nucleophiles used in the process .

Physical and Chemical Properties Analysis

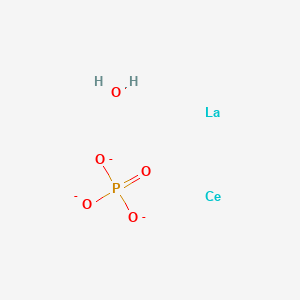

The physical and chemical properties of N-(Chloroacetyl)allylamine derivatives can be inferred from related compounds. For instance, the chelating properties of poly[(N,N-dicarboxymethyl)allylamine] towards various metal ions have been examined, indicating its potential use as a polymeric chelating agent . Additionally, modified (NHC)Pd(allyl)Cl complexes, which contain an allyl group, have been shown to be effective catalysts in room-temperature Suzuki-Miyaura and Buchwald-Hartwig reactions, suggesting that N-(Chloroacetyl)allylamine derivatives could also exhibit interesting catalytic properties .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Cutaneous and Mucocutaneous Leishmaniasis

- Summary of Application: Allylamines, a class of drugs to which N-(Chloroacetyl)allylamine belongs, have been found to be effective in the treatment of cutaneous and mucocutaneous leishmaniasis, a disease that affects a million people yearly, leading to skin lesions and potentially disfiguring mucosal disease .

- Results or Outcomes: The review assesses the efficacy and safety of allylamines for the treatment of cutaneous and mucocutaneous leishmaniasis . Specific quantitative data or statistical analyses were not provided in the source.

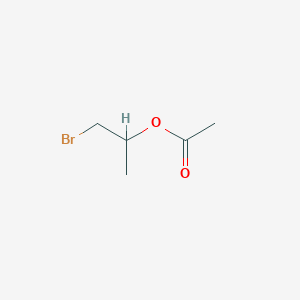

2. Green Chemical Synthesis of N-chloroacetanilides and Amides

- Summary of Application: N-(Chloroacetyl)allylamine has been used in the rapid N-chloroacetylation of anilines and amines in phosphate buffer within 20 minutes . This process represents the first example of a metal-free, green chemical synthesis under neutral conditions to provide an eco-friendly, easily scalable, and robust process for the preparation of amides .

- Methods of Application: Primary and secondary amino derivatives (amines, anilines) were efficiently condensed with various acid chlorides (containing aliphatic, aromatic, cyclic, and heteroaromatic units) . The modification of the electrophilic nature of the substituents on the acid chloride did not affect the product formation and the required amides are formed in high yields .

- Results or Outcomes: The major advantage of this process is highlighted by the ease of product isolation (simple filtration/precipitation) . Specific quantitative data or statistical analyses were not provided in the source.

3. Reactions of Arylamines

- Summary of Application: N-(Chloroacetyl)allylamine can be used in the reactions of arylamines. Arylamines are very reactive towards electrophilic aromatic substitution . By acetylating the heteroatom substituent on aniline, its activating influence can be substantially attenuated .

- Methods of Application: Acetylation of aniline gives acetanilide, which undergoes nitration at low temperature, yielding the para-nitro product in high yield . The modifying acetyl group can then be removed by acid-catalyzed hydrolysis .

- Results or Outcomes: The acetyl derivative remains an ortho/para-directing and activating substituent .

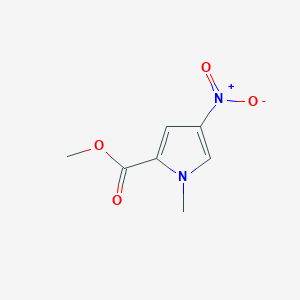

4. Pharmaceutical Applications

- Summary of Application: Functionalized allylamines, such as N-(Chloroacetyl)allylamine, have pharmaceutical applications . Pharmaceutically important allylamines include flunarizine and naftifine .

- Results or Outcomes: Flunarizine aids in the relief of migraines while naftifine acts to fight common fungus causing infections such as athlete’s foot, jock itch, and ringworm .

5. Reactions of Arylamines

- Summary of Application: N-(Chloroacetyl)allylamine can be used in the reactions of arylamines. Arylamines are very reactive towards electrophilic aromatic substitution . By acetylating the heteroatom substituent on aniline, its activating influence can be substantially attenuated .

- Methods of Application: Acetylation of aniline gives acetanilide, which undergoes nitration at low temperature, yielding the para-nitro product in high yield . The modifying acetyl group can then be removed by acid-catalyzed hydrolysis .

- Results or Outcomes: The acetyl derivative remains an ortho/para-directing and activating substituent .

6. Chemoselective N-chloroacetylation of Amino Compounds

Eigenschaften

IUPAC Name |

2-chloro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157719 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Chloroacetyl)allylamine | |

CAS RN |

13269-97-1 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13269-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-2-chloro-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)